TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM
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Overview
Description
TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM: is an organometallic compound with the molecular formula C24H33Ce . It is known for its violet crystalline appearance and is sensitive to air.
Scientific Research Applications
Chemistry: In chemistry, TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM is used as a precursor for the deposition of cerium-containing thin films. These films have applications in catalysis, electronics, and materials science .
Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s unique properties make it a potential candidate for research in these fields. Its ability to form stable complexes with various ligands could be explored for drug delivery or imaging applications.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including catalysts and electronic components. Its role as a precursor in thin film deposition is particularly valuable for the development of high-performance materials .
Safety and Hazards
Tris(i-propylcyclopentadienyl)cerium(III) is highly flammable and sensitive to air and moisture . It may cause skin irritation and may be harmful if absorbed through the skin. If ingested, it may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled .
Future Directions
While specific future directions for Tris(i-propylcyclopentadienyl)cerium(III) are not mentioned in the available resources, it’s worth noting that organometallic compounds like this have wide-ranging applications in various fields, including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing . Therefore, future research could potentially explore these and other applications further.
Mechanism of Action
Target of Action
Tris(i-propylcyclopentadienyl)cerium(III) is primarily used as a precursor for the preparation of cerium thin films . The primary target of this compound is the substrate on which the cerium thin film is to be deposited .
Mode of Action
The compound interacts with its target (the substrate) through a process known as Atomic Layer Deposition (ALD) or Metal Organic Chemical Vapor Deposition (MOCVD) . In these processes, the compound is heated and evaporated, and the resulting vapor is transported to the substrate where it reacts and forms a thin film of cerium oxide (CeO2) .
Biochemical Pathways
The compound plays a crucial role in the deposition of cerium oxide thin films, which have applications in various fields such as electronics and catalysis .
Pharmacokinetics
The compound has a melting point of 51°C , and it evaporates under reduced pressure around 130°C/20 Torr . Its evaporation at atmospheric pressure is approximately 210-220°C .
Result of Action
The result of the action of this compound(III) is the formation of a thin film of cerium oxide on the substrate . This thin film has various applications, including use in electronic devices and as a catalyst .
Action Environment
The action of this compound(III) is influenced by several environmental factors. The compound is air sensitive , and its deposition processes (ALD and MOCVD) require specific temperatures and pressures . For example, in Plasma-Enhanced ALD, the delivery temperature is 135°C and the pressure is 20 Torr . The co-reactants used also influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM can be synthesized using atomic layer deposition (ALD) techniques. One common method involves using this compound and de-ionized water as precursors at a temperature of 250°C in a fluidized bed reactor . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is typically produced in small and bulk volumes for research purposes. Companies like Ereztech and American Elements manufacture and sell this compound, offering it in various packaging options such as glass ampules, bottles, or metal ampules .
Chemical Reactions Analysis
Types of Reactions: TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of the cerium metal center.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of the cyclopentadienyl ligands with other ligands under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cerium oxide derivatives, while substitution reactions can produce various cerium-ligand complexes .
Comparison with Similar Compounds
- TRIS(ETHYLCYCLOPENTADIENYL)CERIUM
- TRIS(BIS(TRIMETHYLSILYL)AMINO)CERIUM
- CERIUM(IV) AMMONIUM NITRATE
- CERIUM(III) ACETATE
Uniqueness: TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers unique reactivity and stability, making it valuable for specific applications in research and industry .
Properties
InChI |
InChI=1S/3C8H11.Ce/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3; |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVPNPPIUYKBCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.[Ce] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33Ce |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122528-16-9 |
Source
|
Record name | Cerium, tris(isopropylcyclopentadienyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Tris(i-propylcyclopentadienyl)cerium contribute to the enhanced photocatalytic activity of TiO2 in the study?
A1: In the research article [], this compound serves as a precursor for depositing CeO2 onto TiO2 nanoparticles using ALD. The study demonstrates that coating TiO2 with CeO2, using this compound and de-ionized water as precursors, significantly improves its photocatalytic performance. This enhancement is attributed to CeO2 acting as electron-hole (e−/h+) pair trap centers on the TiO2 surface []. These trap centers effectively reduce the recombination rate of photogenerated electron-hole pairs, allowing for a greater number of charge carriers to participate in redox reactions, ultimately leading to increased photocatalytic activity.
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